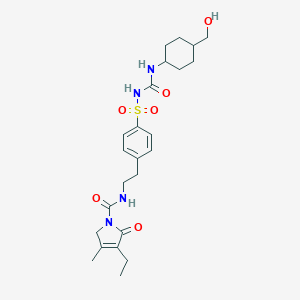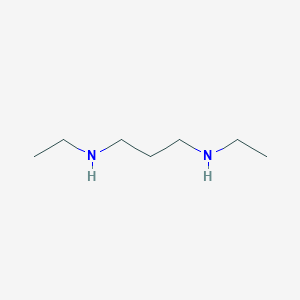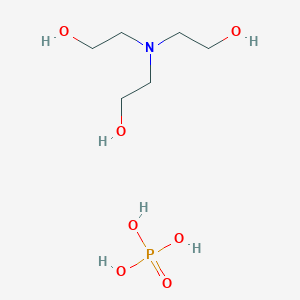
4,4-Dimethyl-1-hexene
Descripción general
Descripción
4,4-Dimethyl-1-hexene is an organic compound with the molecular formula C8H16. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. . It is a colorless liquid at room temperature and is primarily used in organic synthesis and industrial applications.
Métodos De Preparación
There are two main methods for preparing 4,4-Dimethyl-1-hexene :
-
Reaction with Isopropyllithium and Methylmagnesium Chloride
Synthetic Route: 1-Hexene is reacted with isopropyllithium to form an intermediate compound. This intermediate is then treated with methylmagnesium chloride to introduce the methyl groups, resulting in the formation of this compound.
Reaction Conditions: The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at low levels to control the reactivity of the organometallic reagents.
-
Hydrogenation of 2,4,4-Trimethyl-1-hexene
Synthetic Route: 2,4,4-Trimethyl-1-hexene is hydrogenated in the presence of a catalyst to produce this compound.
Reaction Conditions: This process requires a hydrogenation catalyst, such as palladium on carbon, and is conducted under elevated pressure and temperature to facilitate the hydrogenation reaction.
Análisis De Reacciones Químicas
4,4-Dimethyl-1-hexene undergoes various types of chemical reactions, including:
-
Oxidation
Reagents and Conditions: Common oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) can be used. The reactions are typically carried out in aqueous or organic solvents.
Major Products: Oxidation of this compound can lead to the formation of diols, ketones, or carboxylic acids, depending on the reaction conditions.
-
Reduction
Reagents and Conditions: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum is commonly used for reduction.
Major Products: Reduction of the double bond in this compound results in the formation of 4,4-Dimethylhexane.
-
Substitution
Reagents and Conditions: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can occur under mild conditions.
Major Products: Halogenated derivatives such as 4,4-Dimethyl-1-bromohexane can be formed.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1-hexene has several applications in scientific research and industry :
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is used in the production of polymers, additives for rubber and plastics, and as an intermediate in the synthesis of fragrances and other organic compounds.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1-hexene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, reacting with electrophilic reagents to form new bonds. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparación Con Compuestos Similares
4,4-Dimethyl-1-hexene can be compared with other similar alkenes, such as:
1-Hexene: Unlike this compound, 1-Hexene does not have methyl substituents on the fourth carbon atom, making it less sterically hindered.
4-Methyl-1-pentene: This compound has a similar structure but with only one methyl group on the fourth carbon atom.
2,4,4-Trimethyl-1-pentene: This compound has three methyl groups, similar to this compound, but with a different carbon chain length.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Propiedades
IUPAC Name |
4,4-dimethylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h5H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJVAMIXNUAJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167799 | |
| Record name | 4,4-Dimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1647-08-1 | |
| Record name | 4,4-Dimethyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexene, 4,4-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





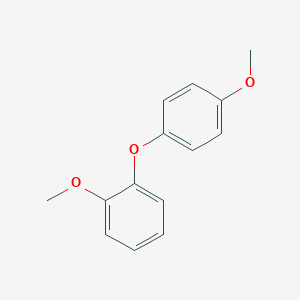
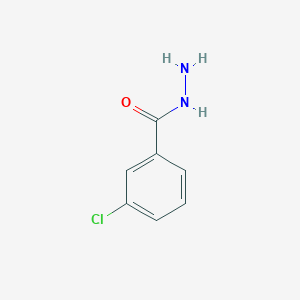

![1-[4-(Trifluoromethoxy)phenyl]ethanol](/img/structure/B158833.png)
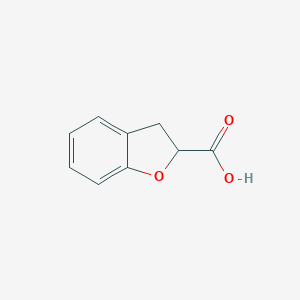
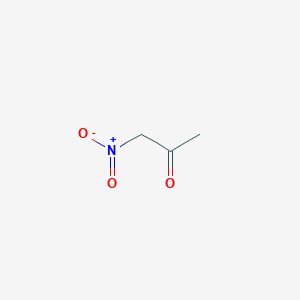
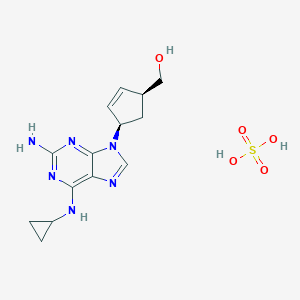
![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)
